molecular formula C32H24BrN3O4 B10958880 4-(benzyloxy)-N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

4-(benzyloxy)-N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide

Cat. No.: B10958880
M. Wt: 594.5 g/mol
InChI Key: XFYLSCIGPXTTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a structure known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).

    Coupling Reactions: The benzyl ether and naphthyl groups can be introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of the quinazolinone derivative with the appropriate benzoyl chloride in the presence of a base like triethylamine.

Chemical Reactions Analysis

4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.

Scientific Research Applications

4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Due to its quinazolinone core, it is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to bind to specific proteins or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity.

Comparison with Similar Compounds

4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE can be compared with other quinazolinone derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with a similar mechanism of action.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

The uniqueness of 4-(BENZYLOXY)-N-[6-BROMO-2-(2-HYDROXY-1-NAPHTHYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]BENZAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazolinone derivatives.

Properties

Molecular Formula

C32H24BrN3O4

Molecular Weight

594.5 g/mol

IUPAC Name

N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C32H24BrN3O4/c33-23-13-16-27-26(18-23)32(39)36(30(34-27)29-25-9-5-4-8-21(25)12-17-28(29)37)35-31(38)22-10-14-24(15-11-22)40-19-20-6-2-1-3-7-20/h1-18,30,34,37H,19H2,(H,35,38)

InChI Key

XFYLSCIGPXTTGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(NC4=C(C3=O)C=C(C=C4)Br)C5=C(C=CC6=CC=CC=C65)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.